molecular formula C14H8ClN3O4S B6063679 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B6063679
M. Wt: 349.7 g/mol
InChI Key: IQXCKRKEZCTTQG-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential medicinal properties. The compound is also known as CNFIM and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of CNFIM is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. CNFIM has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. The compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and physiological effects:
CNFIM has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in various cell types. CNFIM has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, the compound has been shown to have antiproliferative effects on cancer cells and to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

CNFIM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and yields a high purity product. CNFIM also has a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, like any experimental compound, CNFIM has limitations. The compound has not been extensively studied in vivo, and its safety profile has not been fully characterized.

Future Directions

There are several potential future directions for research on CNFIM. One area of interest is the development of CNFIM-based drugs for the treatment of various diseases. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more potent derivatives. Additionally, research could focus on the in vivo safety and efficacy of CNFIM, which would be necessary for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of CNFIM involves the reaction of 2-chloro-5-nitrobenzaldehyde with furfural in the presence of ammonium acetate. The resulting product is then reacted with thiosemicarbazide to obtain CNFIM. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

CNFIM has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that CNFIM has potent antioxidant, anti-inflammatory, and antimicrobial properties. Studies have also suggested that CNFIM may have anticancer and antidiabetic activities.

properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4S/c15-10-3-1-7(18(20)21)5-9(10)11-4-2-8(22-11)6-12-13(19)17-14(16)23-12/h1-6H,(H2,16,17,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCKRKEZCTTQG-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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